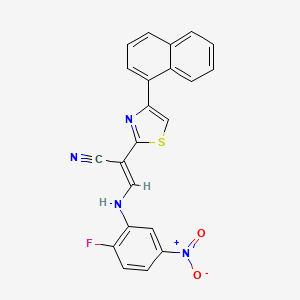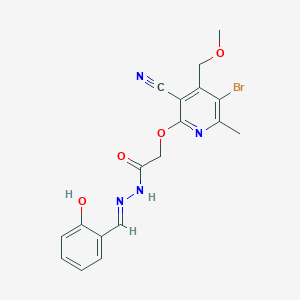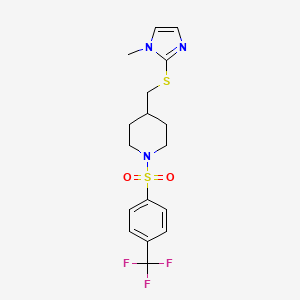![molecular formula C19H20N4O2 B2968334 methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate CAS No. 53828-09-4](/img/structure/B2968334.png)
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate, also known as MBC, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MBC belongs to the class of carbamate compounds, which have been shown to possess a range of biological activities, including antitumor, antiviral, and antifungal properties. In
Wissenschaftliche Forschungsanwendungen
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has also been shown to have antiviral activity against viruses such as HIV-1 and hepatitis C virus. In addition, methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been studied for its potential use as an antifungal agent.
Wirkmechanismus
The exact mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and cell division. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is thought to be due to its ability to inhibit viral entry into host cells. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate may also interfere with viral replication and assembly. The mechanism of antifungal activity of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not well understood.
Biochemical and Physiological Effects
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has also been shown to induce apoptosis in cancer cells. In addition, methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been shown to inhibit viral entry into host cells, viral replication, and assembly. However, the exact biochemical and physiological effects of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate on fungal cells are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers in the field of cancer and antiviral drug discovery. However, methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate also has several limitations. It is highly toxic and must be handled with care. In addition, the exact mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate. One area of research is to further elucidate the mechanism of action of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate, particularly its antifungal activity. Another area of research is to investigate the potential use of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate in combination with other drugs for cancer and antiviral therapy. Additionally, research could focus on developing less toxic analogs of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate with improved efficacy and safety profiles. Finally, research could also explore the potential use of methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate in other therapeutic areas, such as neurodegenerative diseases.
Synthesemethoden
Methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate can be synthesized by reacting N,N'-dibenzyl-1,2-diaminoethane with methyl cyanoformate in the presence of a catalyst such as triethylamine. The reaction yields methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate as a white crystalline solid with a melting point of 214-216°C.
Eigenschaften
IUPAC Name |
methyl N-[2,2-bis(benzylamino)-1-cyanoethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-19(24)23-17(12-20)18(21-13-15-8-4-2-5-9-15)22-14-16-10-6-3-7-11-16/h2-11,21-22H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEATBNBHHZTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

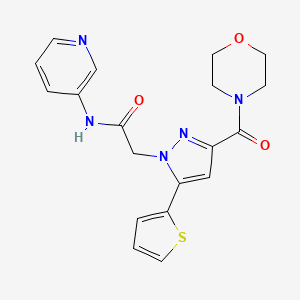

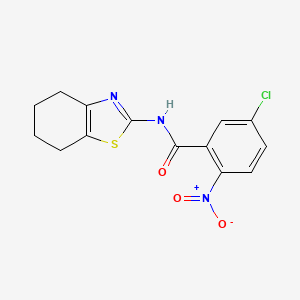
![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)
![2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2968257.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)
